molecular formula C22H26N4 B1206517 (+)-Chimonanthine

(+)-Chimonanthine

Cat. No. B1206517
M. Wt: 346.5 g/mol
InChI Key: HOYXPMHLHJOGHD-CZYKHXBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-chimonanthine is the (3aR,3a'R,8aR,8a'R)-stereoisomer of chimonanthine. It is an enantiomer of a (-)-chimonanthine.

Scientific Research Applications

Total Synthesis and Stereochemical Studies

  • Total Synthesis of Alkaloids: The total synthesis of alkaloids such as (-)-calycanthidine, meso-chimonanthine, and (+)-desmethyl-meso-chimonanthine was achieved using diazene fragmentation. This method facilitated the first enantioselective total synthesis of (+)-desmethyl-meso-chimonanthine and confirmed its stereochemical structure (Lathrop & Movassaghi, 2013).
  • Synthesis of Dimeric Alkaloids: Facile syntheses of (+)-chimonanthine, (+)-folicanthine, and (-)-calycanthine were achieved from commercially available tryptamine. The process established new methods for constructing complex dimeric hexahydropyrroloindole alkaloids (Ding et al., 2015).

Novel Synthesis Techniques

  • Organocatalytic Michael Addition: A novel strategy for the enantioselective synthesis of 3,3'-disubstituted oxindoles was developed. This strategy is significant for the formal total synthesis of (-)-chimonanthine (Liu & Zhang, 2013).
  • Bromocyclization of Tryptamines: A highly enantioselective bromocyclization of tryptamine, leading to a direct approach for preparing chiral 3-bromopyrroloindoline, enabled a four-step enantioselective synthesis of (-)-chimonanthine (Xie et al., 2013).

Antimicrobial and Cytotoxic Activities

  • Melanogenesis Inhibition: Alkaloids from Chimonanthus praecox, including (-)-chimonanthine, showed potent inhibitory effects on melanogenesis in murine cells without notable cytotoxicity (Morikawa et al., 2014).
  • Cytotoxic Effects: Compounds including (-)-folicanthine and (-)-chimonanthine exhibited significant cytotoxicity against human lung carcinoma A549 and colorectal carcinoma HT29 cells (Ma et al., 2018).

Biological Studies

  • Biosynthesis of Chimonanthine: Research demonstrated the conversion of [β-14C, 2-3H]tryptophan and [β-14C, 2-3H]tryptamine into (-)-chimonanthine in Chimonanthus fragrans (praecox), providing insights into its biosynthesis (Kirby et al., 1969).

properties

Product Name

(+)-Chimonanthine

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

(3aR,8bR)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole

InChI

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21+,22+/m1/s1

InChI Key

HOYXPMHLHJOGHD-CZYKHXBRSA-N

Isomeric SMILES

CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)[C@]45CCN([C@H]4NC6=CC=CC=C56)C

SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C

synonyms

chimonanthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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